molecular formula C13H20NO4P B6123740 [3-Methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid

[3-Methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid

Cat. No.: B6123740
M. Wt: 285.28 g/mol
InChI Key: NNHBNNKXEXPODI-UHFFFAOYSA-N
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Description

[3-Methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid: is a phosphonic acid derivative that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a phosphonic acid group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbutylamine and phenylacetic acid.

    Acylation Reaction: The phenylacetic acid is first converted to its acyl chloride derivative using reagents like thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acyl chloride is then reacted with 3-methylbutylamine to form the corresponding amide.

    Phosphonation: The final step involves the introduction of the phosphonic acid group. This can be achieved using reagents like phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Procurement: Ensuring the availability of high-purity starting materials.

    Reaction Optimization: Scaling up the reaction conditions to achieve high yields and purity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetyl group, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the amide group, converting it to the corresponding amine.

    Substitution: The phosphonic acid group can participate in substitution reactions, such as esterification or amidation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alcohols or amines in the presence of catalysts or activating agents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The phosphonic acid group can mimic phosphate groups, making the compound a potential inhibitor of enzymes that interact with phosphate substrates.

    Signal Transduction: It can modulate signaling pathways by interacting with specific molecular targets.

Medicine:

    Antiviral Agents: The compound has shown potential as an antiviral agent by inhibiting viral replication.

    Bone Health: Phosphonic acid derivatives are known for their ability to bind to bone minerals, making them useful in the treatment of bone-related disorders.

Industry:

    Agriculture: The compound can be used as a herbicide or pesticide due to its ability to disrupt essential biological processes in plants and pests.

    Material Science: It can be incorporated into polymers or coatings to enhance their properties.

Mechanism of Action

The mechanism of action of [3-Methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to enzymes or receptors that recognize phosphate substrates. This binding can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

    Phenylacetic Acid: A simple aromatic carboxylic acid with similar structural features.

    Phosphonic Acid: The parent compound of phosphonic acid derivatives.

    Aminophosphonates: Compounds containing both amino and phosphonic acid groups.

Uniqueness:

    Structural Complexity: [3-Methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid has a unique combination of functional groups that confer distinct chemical and biological properties.

Properties

IUPAC Name

[3-methyl-1-[(2-phenylacetyl)amino]butyl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20NO4P/c1-10(2)8-13(19(16,17)18)14-12(15)9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,14,15)(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHBNNKXEXPODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(NC(=O)CC1=CC=CC=C1)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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